molecular formula C17H18O3 B14235612 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol CAS No. 405138-15-0

2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol

Cat. No.: B14235612
CAS No.: 405138-15-0
M. Wt: 270.32 g/mol
InChI Key: GAHLBLCZFSQUPT-UHFFFAOYSA-N
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Description

2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol is an organic compound with the molecular formula C17H18O2 It is a derivative of xanthene, characterized by the presence of four methyl groups and two hydroxyl groups on the xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol typically involves the alkylation of xanthene derivatives followed by hydroxylation. One common method includes the reaction of 2,7,9,9-tetramethylxanthene with a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

405138-15-0

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,7,9,9-tetramethylxanthene-4,5-diol

InChI

InChI=1S/C17H18O3/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,18-19H,1-4H3

InChI Key

GAHLBLCZFSQUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C2(C)C)C=C(C=C3O)C

Origin of Product

United States

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